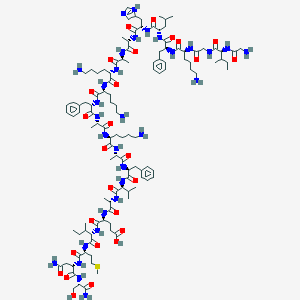

L-丝酰胺,甘氨酰-L-异亮氨酰甘氨酰-L-赖氨酰-L-苯丙氨酰-L-亮氨酰-L-组氨酰-L-丙氨酰-L-丙氨酰-L-赖氨酰-L-赖氨酰-L-苯丙氨酰-L-丙氨酰-L-赖氨酰-L-丙氨酰-L-苯丙氨酰-L-缬氨酰-L-丙氨酰-L-α-谷氨酰-L-异亮氨酰-L-蛋氨酰-L-天冬酰-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound you’re asking about is a complex peptide, which is a chain of amino acids linked by peptide bonds. Peptides play crucial roles in biological systems, such as acting as hormones, neurotransmitters, or antibiotics .

Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing chain .

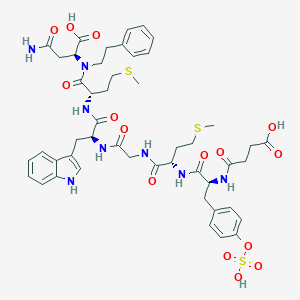

Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are often used to determine the structure of peptides .

Chemical Reactions Analysis

Peptides can undergo various chemical reactions, most of which involve the peptide bonds that link the amino acids together. These reactions can lead to the formation or cleavage of peptide bonds, or the modification of the amino acid side chains .

Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide, such as its solubility, stability, and reactivity, are determined by the properties of its constituent amino acids and the configuration of its peptide bonds .

科学研究应用

肽合成技术

对类似于您所查询的肽的研究通常涉及肽合成技术的开发和完善。例如,Boissonnas 等人(1958 年)关于肽合成方法学的研究突出了创建复杂肽结构所涉及的复杂过程,这可能与合成您感兴趣的肽有关(Boissonnas et al., 1958)。

酶活性和肽相互作用

诸如 Gossrau (1977) 的研究重点关注肽酶(分解肽的酶)及其与各种肽底物的相互作用。这项研究可以提供有关复杂肽如何代谢以及与酶相互作用的见解,可能为这些肽的生物学作用和治疗应用提供一个窗口(Gossrau, 1977)。

肽的生物学意义

Bodnaryk 和 Levenbook (1968) 研究的生物体中天然存在的肽的鉴定,可以为复杂肽的生物学意义提供线索,包括它们在发育、疾病或细胞过程中的作用(Bodnaryk & Levenbook, 1968)。

作用机制

Target of Action

The primary targets of [Ala8,13,18]-Magainin II amide, also known as Magainin B, are the negatively charged membrane lipids typically seen in bacteria . This compound preferentially interacts with these lipids, leading to membrane perturbations and dysfunction .

Mode of Action

Magainin B interacts with its targets by binding to the negatively charged membrane lipids. This interaction leads to the formation of transmembrane channels, causing an increase in membrane permeability . The resulting membrane dysfunction disrupts the normal cellular processes of the bacteria, leading to their death .

Biochemical Pathways

It is known that the compound’s interaction with the bacterial membrane lipids disrupts essential cellular processes, such as nutrient uptake and waste removal .

Pharmacokinetics

It is known that the compound has a high affinity for bacterial membranes, which suggests that it may be rapidly absorbed and distributed in the body .

Result of Action

The primary result of Magainin B’s action is the death of the bacteria. By disrupting the integrity of the bacterial membrane, the compound causes a loss of essential cellular functions, leading to cell death .

Action Environment

The efficacy and stability of Magainin B can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity may be affected by the presence of divalent cations, such as Mg^2+ and Ca^2+, which can interact with the negatively charged bacterial membrane lipids . Additionally, the compound’s stability may be affected by factors such as temperature and pH .

安全和危害

未来方向

The study of peptides is a rapidly advancing field, with many potential applications in medicine, biotechnology, and materials science. Future research will likely focus on understanding the properties of peptides, developing methods for their synthesis and modification, and exploring their potential uses .

属性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C116H185N31O27S/c1-15-65(7)94(145-90(150)58-121)114(172)125-60-91(151)132-76(40-26-30-47-117)103(161)141-84(54-73-36-22-18-23-37-73)111(169)139-82(52-63(3)4)110(168)142-86(56-75-59-124-62-126-75)109(167)129-67(9)97(155)127-68(10)98(156)134-78(42-28-32-49-119)104(162)136-79(43-29-33-50-120)105(163)140-83(53-72-34-20-17-21-35-72)108(166)130-69(11)99(157)133-77(41-27-31-48-118)102(160)128-70(12)101(159)138-85(55-74-38-24-19-25-39-74)113(171)146-93(64(5)6)115(173)131-71(13)100(158)135-80(44-45-92(152)153)107(165)147-95(66(8)16-2)116(174)137-81(46-51-175-14)106(164)143-87(57-89(122)149)112(170)144-88(61-148)96(123)154/h17-25,34-39,59,62-71,76-88,93-95,148H,15-16,26-33,40-58,60-61,117-121H2,1-14H3,(H2,122,149)(H2,123,154)(H,124,126)(H,125,172)(H,127,155)(H,128,160)(H,129,167)(H,130,166)(H,131,173)(H,132,151)(H,133,157)(H,134,156)(H,135,158)(H,136,162)(H,137,174)(H,138,159)(H,139,169)(H,140,163)(H,141,161)(H,142,168)(H,143,164)(H,144,170)(H,145,150)(H,146,171)(H,147,165)(H,152,153)/t65?,66?,67-,68-,69-,70-,71-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNMJWFWBZQVFT-FIHNEYJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C116H185N31O27S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2478.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117665-48-2 |

Source

|

| Record name | Magainin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117665482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the relationship between the structure of Magainin analogs and their activity against protozoa?

A1: The research by Zasloff et al. [] found a direct correlation between the alpha-helix content of Magainin analogs and their effectiveness against Blastocystis hominis, Entamoeba histolytica, and Trypanosoma cruzi. Magainin B, possessing a higher alpha-helix content, exhibited greater antiprotozoan activity compared to analogs with lower alpha-helix content like Magainin G and H. This suggests that the alpha-helical structure plays a crucial role in the mechanism of action against these parasites. Further research is needed to elucidate the specific interactions between Magainin B and protozoan cell membranes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetate](/img/structure/B56186.png)

![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)

![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)

![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)